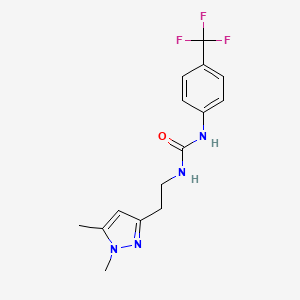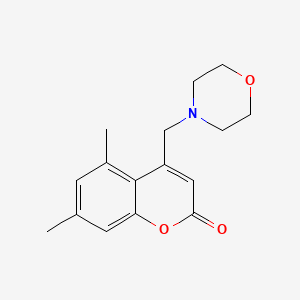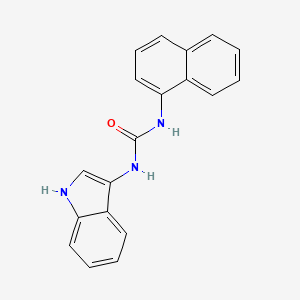![molecular formula C10H11ClN2O2S B2505276 1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole CAS No. 181481-30-1](/img/structure/B2505276.png)
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives have been widely studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a sulfonyl group and a chlorophenyl moiety in the compound suggests potential for bioactivity, as similar structures have been explored for their pharmacological properties .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. One efficient approach is the use of a diazotransfer reagent, such as imidazole-1-sulfonyl azide hydrochloride, which can convert primary amines into azides and activated methylene substrates into diazo compounds . Another method involves a one-pot, multi-component reaction using β-cyclodextrin-propyl sulfonic acid as a catalyst, which has been shown to afford high yields of 1,2,4,5-tetrasubstituted imidazoles . Additionally, the design of ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate can catalyze the synthesis of tetrasubstituted imidazoles under solvent-free conditions . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives, which could be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be quite complex, as evidenced by the crystal structure analysis of related compounds. For instance, 2-(4-chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole crystallizes in the triclinic space group and exhibits significant torsion in certain bonds, with molecules arranged in layers stabilized by C-H…π interactions . Another related compound, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, crystallizes in the monoclinic system and features intermolecular hydrogen bonds and C-H…π interactions . These structural analyses provide insight into the potential arrangement and stability of the compound "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole".
Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions due to their reactive sites. The presence of substituents such as sulfonyl and chlorophenyl groups can influence the reactivity and interaction with other molecules. For example, analogues of imidazole with different substituents have been explored for their antibacterial properties, indicating that modifications to the imidazole core can significantly impact biological activity . The specific chemical reactions and interactions of "1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole" would depend on the nature of the substituents and the conditions under which the compound is subjected.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are closely related to their molecular structure. Factors such as crystallinity, melting point, solubility, and stability are influenced by the nature of the substituents and the overall molecular conformation. For instance, the crystalline nature of some imidazole derivatives has been well-documented, with specific unit cell parameters and space groups identified . These properties are essential for understanding the behavior of the compound in different environments and can inform its potential applications in pharmaceuticals or other industries.
Scientific Research Applications
Bioisosteric Replacement Studies
A study explored the design and synthesis of imidazole compounds as bioisosters of a specific CB1 receptor antagonist (Brijesh Kumar Srivastava et al., 2008). This research involved computer-assisted conformational analysis to understand the loss of CB1 antagonistic activity in ligands.
Oxidation Kinetics
Research on sulconazole (a related compound) investigated its oxidation kinetics in the presence of peracetic acid and hydrogen peroxide (Sou Huei Chen et al., 1991). This study aimed to understand the effects of peroxide structure and charge state on sulconazole's loss rates and product distributions.
Synthesis and Cytotoxicity Testing
A study focused on synthesizing novel imidazole derivatives and testing their cytotoxic potency against human cancer cell lines (Łukasz Balewski et al., 2020). The relationships between the structure of these compounds and their antitumor activity were discussed.
Synthesis of Leukocyte Antagonists
Research involved synthesizing a leukocyte function-associated antigen-1 antagonist, including its sulfonamide metabolite labeled with stable isotopes and carbon-14 (B. Latli et al., 2011). This work was significant for drug metabolism and pharmacokinetic studies.
Anticandidal and Antibacterial Activities
A study synthesized specific sulphonamides and screened them for antifungal activity against Candida albicans and bacteria (O. B. Ovonramwen et al., 2021). These compounds were evaluated for their potential as antimicrobial agents.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-methyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-8-12-6-7-13(8)16(14,15)10-4-2-9(11)3-5-10/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQTUXQBZIPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4S)-5-(Biphenyl-4-yl)-4-[(3-carboxypropionyl)amino]-2-methylpentanoic acid ethyl ester](/img/no-structure.png)
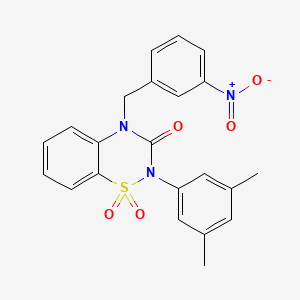
![2-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2505198.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2505199.png)
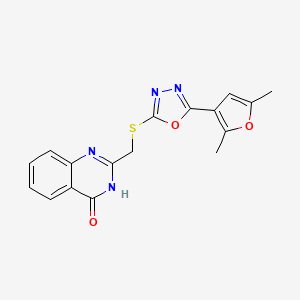
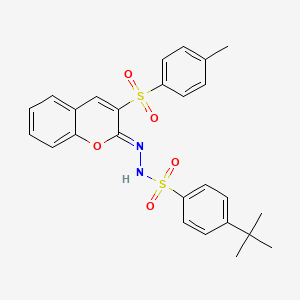
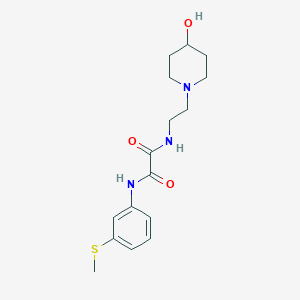
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2505204.png)
![Dibenz[c,h]acridinium, 14-(4-ethoxy-4-oxobutyl)-5,6,8,9-tetrahydro-7-phenyl-, 1,1,1-trifluoromethanesulfonate (1:1)](/img/structure/B2505205.png)
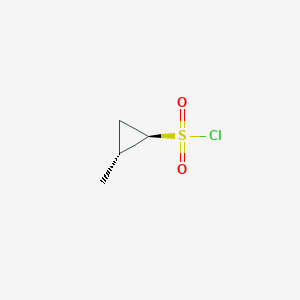
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
